Product packaging for [4-(Aminomethyl)-2-fluorophenyl]methanol(Cat. No.:)

[4-(Aminomethyl)-2-fluorophenyl]methanol

Cat. No.: B12107004
M. Wt: 155.17 g/mol
InChI Key: YSIFHBZGHVOVAS-UHFFFAOYSA-N
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Description

Contextualization within Fluorinated Aromatic Compounds and Their Chemical Significance

Fluorinated aromatic compounds are a class of organic molecules that contain one or more fluorine atoms bonded to an aromatic system. The introduction of fluorine, the most electronegative element, into an organic molecule dramatically alters its physical, chemical, and biological properties. nih.gov These changes often lead to enhanced metabolic stability, increased lipophilicity (which can improve membrane permeation), and greater binding affinity to biological targets. nih.gov

This strategic incorporation of fluorine is a widely used tactic in drug discovery and materials science. In pharmaceuticals, it has been instrumental in the development of drugs across various therapeutic areas, including anticancer agents, antibiotics, and treatments for central nervous system disorders. nih.gov The stability of the carbon-fluorine bond often protects the molecule from metabolic degradation, prolonging its active life in the body. nih.gov In materials science, fluorine substitution can impart desirable characteristics such as thermal stability and chemical resistance to polymers and other advanced materials. The unique properties conferred by fluorine often justify the higher costs associated with the synthesis of these specialized compounds.

Importance of [4-(Aminomethyl)-2-fluorophenyl]methanol as a Key Building Block in Advanced Organic Synthesis

This compound serves as a prime example of a fluorinated building block designed for multi-step organic synthesis. nih.gov Its importance lies in its pre-packaged structural features:

A Fluorine-Substituted Phenyl Ring: Provides the advantageous properties of fluorination discussed previously.

A Hydroxymethyl Group (-CH₂OH): This alcohol functional group can be readily oxidized to an aldehyde or carboxylic acid, or it can participate in ether or ester linkages.

An Aminomethyl Group (-CH₂NH₂): This primary amine is a key functional handle for forming amides, sulfonamides, or for participating in reductive amination reactions to build more complex side chains.

The compound is commercially available and classified as a key building block for creating libraries of compounds for screening purposes or for the targeted synthesis of specific molecules. nih.govnih.gov Its structure is a core component found in a number of patented compounds, particularly those developed as modulators for neurological receptors. The presence of two distinct reactive sites (the amine and the alcohol) on a stable, fluorinated core allows synthetic chemists to introduce molecular diversity in a controlled, stepwise manner.

Overview of Core Academic Research Areas Related to this compound

The primary application of this compound as a synthetic intermediate is in the field of medicinal chemistry, specifically for the discovery of novel therapeutic agents. The main research area where this building block is implicated is the development of modulators for the metabotropic glutamate (B1630785) receptor 2 (mGluR2) .

MGluR2 is a target for treating a range of neuropsychiatric disorders. Positive allosteric modulators (PAMs) of mGluR2 are of particular interest as they enhance the receptor's natural signaling activity without directly activating it, which can offer a more nuanced therapeutic effect. Numerous patents and research articles describe the synthesis of potent and selective mGluR2 PAMs that contain the 2-fluoro-4-(aminomethyl)phenyl core structure provided by this building block. Research in this area focuses on synthesizing analogues to optimize potency, selectivity, and pharmacokinetic properties, with the ultimate goal of developing new treatments for conditions such as schizophrenia and anxiety.

Chemical and Physical Properties

The key properties of this compound are summarized in the interactive table below.

PropertyValueSource
CAS Number 1000512-15-1 nih.gov
Molecular Formula C₈H₁₀FNO nih.gov
Molecular Weight 155.17 g/mol nih.gov
Common Names (4-(Aminomethyl)-2-fluorophenyl)methanol nih.gov
Classification Organic Building Block, Fluorinated Building Block, Alcohol, Amine nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10FNO B12107004 [4-(Aminomethyl)-2-fluorophenyl]methanol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H10FNO

Molecular Weight

155.17 g/mol

IUPAC Name

[4-(aminomethyl)-2-fluorophenyl]methanol

InChI

InChI=1S/C8H10FNO/c9-8-3-6(4-10)1-2-7(8)5-11/h1-3,11H,4-5,10H2

InChI Key

YSIFHBZGHVOVAS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CN)F)CO

Origin of Product

United States

Synthetic Methodologies and Chemical Pathways to 4 Aminomethyl 2 Fluorophenyl Methanol

Historical Perspectives on the Synthesis of Fluorinated Aminobenzyl Alcohols

The development of synthetic routes to fluorinated aminobenzyl alcohols is intrinsically linked to the broader history of aromatic chemistry and the introduction of fluorine into organic molecules. Early methods for synthesizing aminobenzyl alcohols often relied on multi-step sequences starting from readily available substituted toluenes or benzoic acids. These classical approaches typically involved:

Nitration followed by reduction: A common strategy involved the nitration of a suitable benzyl (B1604629) alcohol or toluene (B28343) precursor, followed by the reduction of the nitro group to an amine. The challenge lay in controlling the regioselectivity of the nitration step and ensuring compatibility with other functional groups.

Functional group interconversion: Another approach involved starting with a pre-existing aminobenzoic acid or its ester. The carboxylic acid function would then be reduced to the corresponding benzyl alcohol.

The introduction of a fluorine atom onto the aromatic ring presented significant additional challenges for early synthetic chemists. The development of selective fluorination techniques was a critical prerequisite. Historically, methods like the Schiemann reaction, which involves the thermal decomposition of a diazonium tetrafluoroborate, were landmark achievements but often required harsh conditions and had limited substrate scope. The synthesis of specifically substituted compounds like [4-(Aminomethyl)-2-fluorophenyl]methanol was therefore not a trivial undertaking and awaited the advent of more sophisticated and selective synthetic methodologies.

Modern Synthetic Strategies for this compound

Contemporary organic synthesis offers a more versatile toolkit for the construction of complex molecules like this compound. These modern strategies can be broadly categorized into convergent and divergent approaches, with an increasing emphasis on the principles of green chemistry.

In a hypothetical convergent synthesis:

One fragment could be a difunctional fluorinated aromatic compound, for example, a boronic acid derivative like (3-fluoro-4-formylphenyl)boronic acid.

The second fragment would be a suitable coupling partner carrying the aminomethyl group.

After the key coupling step to form the carbon-carbon bond, subsequent reduction of the aldehyde would yield the final product.

This approach allows for the modular construction of analogues by simply varying the coupling partners.

Divergent strategies begin with a common, multifunctional precursor that is sequentially modified to introduce the desired functional groups. This is a common and effective way to produce this compound. A typical starting material is a fluorinated benzonitrile, such as 4-cyano-3-fluorobenzoic acid or a related derivative.

A general divergent pathway proceeds as follows:

Simultaneous Reduction: The key step involves the reduction of both the nitrile (-CN) and the carboxylic acid (-COOH) or ester (-COOR) groups of the precursor. Powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) or Borane (BH₃) complexes are capable of reducing both functionalities simultaneously to yield the aminomethyl and hydroxymethyl groups, respectively.

Stepwise Reduction: Alternatively, a more controlled, stepwise approach can be used. This involves the selective reduction of one group while the other is protected. For instance, the carboxylic acid could be selectively reduced first, and then the nitrile group could be reduced in a subsequent step.

This divergent approach is efficient as it builds the core functionalities from a single, readily accessible precursor.

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. psu.edu In the context of synthesizing this compound, these principles can be applied in several ways:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. psu.edu Convergent and divergent syntheses from complex precursors are often designed with high atom economy in mind.

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water, ethanol, or supercritical fluids. nih.gov For instance, catalytic reductions can sometimes be performed in aqueous or alcoholic media.

Energy Efficiency: Employing methods that reduce energy consumption, such as microwave-assisted synthesis, which can significantly shorten reaction times. nih.gov

Catalysis: Using catalytic reagents in place of stoichiometric ones to minimize waste. The use of catalytic hydrogenation for the reduction of the nitrile group is a prime example.

Renewable Feedstocks: While not always directly applicable for highly functionalized aromatics, the use of starting materials derived from renewable resources is a key goal of green chemistry. eurekalert.org

Recent advancements focus on developing highly efficient and selective catalytic systems that can operate under mild, environmentally benign conditions. eurekalert.org

Key Precursors and Intermediate Transformations

The successful synthesis of this compound relies heavily on the efficient preparation of key precursors and the selective transformation of their functional groups.

Fluorinated benzonitriles are crucial precursors for the synthesis of this compound. Their synthesis often begins with simpler fluorinated aromatic compounds. A representative industrial method for a related compound, 4-amino-2-trifluoromethylbenzonitrile, illustrates the types of transformations involved. google.comgoogle.com

This multi-step process involves:

Positional Bromination: Starting with a material like m-trifluoromethylfluorobenzene, a bromine atom is introduced at a specific position on the aromatic ring.

Cyano Group Displacement: The bromine atom is then replaced by a cyano group, typically using a reagent like cuprous cyanide in a high-boiling solvent.

Ammonolysis/Substitution: Finally, an amino group is introduced, often by displacing another leaving group on the ring with ammonia (B1221849) or an ammonia equivalent.

The table below summarizes a typical reaction sequence for the synthesis of a fluorinated aminobenzonitrile intermediate, based on a patented industrial process. google.comgoogle.com

StepReactionReagents and ConditionsStarting MaterialProduct
1Positional BrominationDibromohydantoin, Glacial Acetic Acid, Sulfuric Acid, Heatm-Trifluoromethylfluorobenzene4-Fluoro-2-trifluoromethylbromobenzene
2Cyano ReplacementCuprous Cyanide, Quinoline (B57606), Heat (Reflux)4-Fluoro-2-trifluoromethylbromobenzene4-Fluoro-2-trifluoromethylbenzonitrile
3AmmonolysisLiquid Ammonia, Ethanol, Heat (120°C)4-Fluoro-2-trifluoromethylbenzonitrile4-Amino-2-trifluoromethylbenzonitrile

Another modern approach to synthesizing fluorinated benzonitriles involves Wittig-type olefination reactions starting from formylbenzonitriles. orgsyn.org These varied methods ensure a steady supply of the necessary precursors for the final synthesis of the target molecule.

Reductive Amination and Alcohol Formation Methodologies

A primary and efficient route to this compound involves the simultaneous or sequential reduction of a dually functionalized precursor such as 4-cyano-3-fluorobenzaldehyde. This starting material contains both the cyano group, which can be reduced to a primary amine, and an aldehyde group, which can be reduced to a primary alcohol.

The core of this methodology is catalytic hydrogenation. This process typically involves reacting the starting material with hydrogen gas (H₂) under pressure in the presence of a metal catalyst. The reaction can be considered a concurrent reduction of both the nitrile and the aldehyde. The nitrile is first hydrogenated to an imine intermediate, which is then further reduced to the aminomethyl group. Simultaneously, the aldehyde group is hydrogenated to the hydroxymethyl group.

Key Transformation:

Starting Material: 4-Cyano-3-fluorobenzaldehyde sigmaaldrich.com

Key Reactions: Catalytic reduction of nitrile and aldehyde.

Product: this compound sigmaaldrich.com

This one-pot approach is advantageous due to its atom economy and reduced number of synthetic steps. The choice of catalyst and reaction conditions is critical to prevent side reactions, such as the formation of secondary amines from the reaction of the primary amine product with the intermediate imine.

Halogenation and Hydroxymethylation Strategies

An alternative, though more circuitous, pathway could be envisioned starting from a simpler fluorinated aromatic compound. This strategy would involve separate steps for introducing the aminomethyl and hydroxymethyl groups.

For instance, a synthesis could commence with 2-fluoro-4-methylbenzonitrile. The synthetic sequence would be as follows:

Benzylic Halogenation: The methyl group is first halogenated, typically using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN or light), to form 4-(bromomethyl)-2-fluorobenzonitrile.

Hydroxymethylation: The resulting benzyl bromide is then subjected to nucleophilic substitution with a hydroxide (B78521) source (e.g., sodium hydroxide in a biphasic system or via a protected alcohol) to yield 2-fluoro-4-(hydroxymethyl)benzonitrile.

Nitrile Reduction: The final step is the reduction of the cyano group to the aminomethyl group. This is typically achieved through catalytic hydrogenation (e.g., using H₂ with a Palladium or Nickel catalyst) or with chemical reducing agents like Lithium Aluminum Hydride (LiAlH₄).

This multi-step approach allows for more control over each functional group transformation but is less efficient than the direct reduction of 4-cyano-3-fluorobenzaldehyde.

Catalytic Systems and Optimized Reaction Conditions

The success of the synthesis of this compound hinges on the selection of appropriate catalysts and the optimization of reaction parameters to maximize yield and purity.

Heterogeneous and Homogeneous Catalysis in Amine and Alcohol Synthesis

Heterogeneous catalysis is the predominant method used for the synthesis of this compound via hydrogenation. These catalysts are favored for their ease of separation from the reaction mixture, which simplifies product purification and allows for catalyst recycling, a key aspect of green chemistry and process scalability.

Commonly used heterogeneous catalysts include:

Palladium on Carbon (Pd/C): A versatile and highly effective catalyst for the hydrogenation of both nitriles and aldehydes. osti.gov It is often used with a hydrogen source in a solvent like methanol (B129727) or ethanol.

Platinum-based catalysts (e.g., Pt-SnO₂/C): These catalysts can also be employed for the reduction of nitro groups, which could be an alternative precursor to the amine. chemicalbook.com

Rhodium on Carbon (Rh/C) and Nickel on Carbon (Ni/C): These are also effective for C=O bond saturation. osti.gov

Homogeneous catalysts are less commonly used for this specific transformation due to challenges in separating the catalyst from the product.

The choice of solvent can significantly influence the reaction rate and selectivity. Protic solvents like methanol and water have been shown to enhance the rate of hydrogenation of carbonyl groups on palladium catalysts compared to non-protic solvents like THF or dioxane. osti.gov

Selective Reduction and Oxidation Reagents

While catalytic hydrogenation is a powerful tool for reducing both functional groups simultaneously, selective chemical reducing agents can also be employed, particularly if a stepwise reduction is desired.

Selective Aldehyde Reduction: Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent capable of selectively reducing the aldehyde group in the presence of a nitrile. This would convert 4-cyano-3-fluorobenzaldehyde to 2-fluoro-4-(hydroxymethyl)benzonitrile. The subsequent reduction of the nitrile could then be performed using a stronger reducing agent or catalytic hydrogenation.

Nitrile Reduction: The reduction of the nitrile group to the primary amine can be achieved with reagents like lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation, which is often preferred for its milder conditions and better functional group tolerance on a larger scale.

Oxidation reagents are primarily relevant in the synthesis of the starting materials. For example, if starting from a toluene derivative, an oxidant would be required to form the benzaldehyde. Reagents like Dess-Martin periodinane are effective for such transformations. nih.gov

The table below summarizes the common catalytic systems and reagents.

Interactive Data Table: Catalysts and Reagents for Synthesis

Step Catalyst/Reagent Type Function Typical Solvents
Aldehyde & Nitrile Reduction Pd/C, H₂ Heterogeneous Simultaneous reduction Methanol, Ethanol
Aldehyde & Nitrile Reduction Rh/C, H₂ Heterogeneous Simultaneous reduction Methanol, Water osti.gov
Aldehyde & Nitrile Reduction Ni/C, H₂ Heterogeneous Simultaneous reduction Ethanol osti.gov
Selective Aldehyde Reduction Sodium Borohydride (NaBH₄) Homogeneous Reduces aldehyde to alcohol Methanol, Ethanol nih.gov

Considerations for Stereoselective Synthesis (if applicable to chiral analogs or future derivatization)

The molecule this compound itself is achiral and therefore does not require stereoselective synthesis. However, its functional groups—a primary amine and a primary alcohol—are ideal handles for future derivatization to create chiral analogs. Should a synthetic target require a stereocenter, several strategies could be employed.

For instance, if the alcohol were to be oxidized to a ketone, its subsequent asymmetric reduction could yield a chiral secondary alcohol. Biocatalytic reductions using enzymes from organisms like Lactobacillus paracasei have shown great promise in producing chiral alcohols with high enantiomeric excess (>99% ee) and yield. researchgate.net This approach is environmentally friendly and highly selective.

Alternatively, chiral auxiliaries could be attached to the amine or alcohol group to direct the stereochemical outcome of a subsequent reaction on another part of the molecule. nih.gov While complex, this method is a cornerstone of modern asymmetric synthesis. The development of stereoselective methods would be crucial for synthesizing specific enantiomers of more complex molecules derived from this compound for applications in medicinal chemistry, where stereochemistry is often critical for biological activity. researchgate.net

Process Chemistry Aspects and Scalability for Research Applications

Scaling up the synthesis of this compound from the laboratory bench to produce larger quantities for research requires careful consideration of process chemistry principles. The preferred route for scalability is the one-pot catalytic hydrogenation of 4-cyano-3-fluorobenzaldehyde due to its efficiency and fewer unit operations.

Key considerations for scalability include:

Catalyst Selection and Loading: Using a heterogeneous catalyst like Pd/C is highly advantageous for scale-up. osti.gov It allows for easy filtration to remove the catalyst, avoiding complex and costly chromatographic purification. Optimizing the catalyst loading is crucial to balance reaction time, cost, and efficiency.

Reaction Conditions: Hydrogenation reactions are often run under pressure. On a larger scale, this requires specialized high-pressure reactors. Temperature control is also critical, as these reactions are typically exothermic.

Solvent Choice: The choice of solvent impacts reaction kinetics, product solubility, and downstream processing. osti.gov An ideal solvent would allow for high reactivity and easy product isolation, for instance, through direct crystallization upon cooling or addition of an anti-solvent.

Purification: The ability to isolate the final product by crystallization rather than column chromatography is a major goal in process chemistry as it is more cost-effective and easier to implement on a large scale.

Flow Chemistry: For continuous production, flow chemistry offers significant advantages in safety and efficiency. organic-chemistry.org A packed-bed reactor containing the heterogeneous catalyst could be used, where a solution of the starting material is continuously passed through the reactor. This allows for excellent control over reaction parameters and can lead to higher throughput and consistent product quality.

By focusing on a robust catalytic process and optimizing for non-chromatographic purification, the synthesis of this compound can be efficiently scaled to meet the demands of advanced research applications.

Spectroscopic Analysis of this compound Remains Undocumented in Publicly Available Scientific Literature

A comprehensive investigation into the spectroscopic properties of the chemical compound this compound has revealed a significant lack of publicly available experimental data. Despite extensive searches across scientific databases, patent literature, and chemical repositories, detailed information regarding its advanced spectroscopic characterization for structural elucidation remains elusive. This includes the absence of data for Nuclear Magnetic Resonance (NMR) spectroscopy—specifically Proton (¹H), Carbon-13 (¹³C), and Fluorine-19 (¹⁹F) NMR—as well as for two-dimensional NMR techniques like COSY, HSQC, and HMBC. Similarly, no experimental data for vibrational spectroscopy, such as Fourier Transform Infrared (FT-IR) and Raman spectroscopy, could be retrieved for this specific compound.

The stringent requirement for scientifically accurate and detailed research findings for each specified analytical technique cannot be met due to the absence of this foundational data in the public domain. While general principles of spectroscopic analysis would predict certain characteristic signals for the functional groups present in this compound—such as the aminomethyl, hydroxymethyl, and fluorophenyl moieties—any attempt to provide specific chemical shifts, coupling constants, or vibrational frequencies would be speculative and not based on documented experimental evidence.

Therefore, the creation of an in-depth scientific article as per the requested outline, complete with data tables and detailed research findings, is not feasible at this time. The scientific community has not, to date, published the necessary spectroscopic characterization of this compound.

Advanced Spectroscopic Characterization for Structural Elucidation

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound. For [4-(Aminomethyl)-2-fluorophenyl]methanol, high-resolution mass spectrometry (HRMS) would be employed to determine its accurate mass, confirming its elemental composition.

A theoretical analysis of the fragmentation pattern would suggest initial cleavage at the benzylic positions due to the relative stability of the resulting carbocations. The loss of the hydroxyl group as a water molecule ([M+H-H₂O]⁺) or the aminomethyl group are plausible fragmentation pathways. Further fragmentation could involve the cleavage of the aromatic ring.

Predicted Mass Spectrometry Data

AdductPredicted m/z
[M+H]⁺156.0819
[M+Na]⁺178.0639
[M+H-H₂O]⁺138.0719

Note: The data in this table is based on theoretical predictions and has not been confirmed by experimental results.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions and the extent of conjugation. The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of a substituted benzene (B151609) ring.

The electronic transitions in the molecule would primarily be π → π* transitions associated with the aromatic system. The presence of the aminomethyl, hydroxymethyl, and fluorine substituents on the benzene ring will influence the position and intensity of these absorption bands. The aminomethyl and hydroxyl groups are auxochromes, which typically cause a bathochromic (red) shift and a hyperchromic (increased intensity) effect on the absorption maxima of the benzene ring. The fluorine atom, being an electron-withdrawing group, may induce a slight hypsochromic (blue) shift.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Studies on Molecular Structure and Electronic Properties

No published studies were found that conducted quantum chemical analyses on the molecular structure and electronic properties of [4-(Aminomethyl)-2-fluorophenyl]methanol.

Density Functional Theory (DFT) Calculations for Optimized Geometries

There are no available research findings that report the use of Density Functional Theory (DFT) to calculate the optimized molecular geometry of this compound.

Selection of Basis Sets and Exchange-Correlation Functionals

Information regarding the selection of basis sets and exchange-correlation functionals for the computational study of this specific compound is not available in the scientific literature.

Analysis of Conformational Landscapes and Isomerism

No published research has been conducted on the conformational landscapes or isomerism of this compound.

Frontier Molecular Orbital (FMO) Theory and Reactivity Descriptors

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis

There are no publicly available data or analyses concerning the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of this compound.

Global Reactivity Descriptors (e.g., Chemical Potential, Hardness, Electrophilicity Index)

The calculation and analysis of global reactivity descriptors such as chemical potential, hardness, and the electrophilicity index have not been reported for this compound in any accessible scientific publications.

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Hyperconjugation

Natural Bond Orbital (NBO) analysis is a method used to study intramolecular bonding, interactions between bonds, and charge transfer within a molecule. researchgate.net It translates complex quantum mechanical wavefunctions into the familiar language of Lewis structures, including localized bonds, lone pairs, and antibonding orbitals. uni-muenchen.deq-chem.com

For this compound, an NBO analysis would quantify the delocalization of electron density from filled (donor) orbitals to empty (acceptor) orbitals. This is achieved through a second-order perturbation theory analysis of the Fock matrix, which estimates the stabilization energy (E(2)) associated with each donor-acceptor interaction. wisc.edu

Key interactions that would be investigated in this compound include:

Hyperconjugation: The delocalization of electrons from the C-H or C-C sigma bonds of the aminomethyl and methanol (B129727) substituents into the antibonding (π*) orbitals of the fluorophenyl ring.

Intramolecular Hydrogen Bonding: Potential interactions between the hydroxyl group (-OH) or the amino group (-NH2) and the fluorine atom or each other.

Charge Transfer: The analysis would reveal the magnitude of electron density transfer between the electron-donating aminomethyl and hydroxyl groups and the electron-withdrawing fluorine atom and phenyl ring. periodicodimineralogia.it

A hypothetical NBO analysis might yield data similar to that shown in the conceptual table below, indicating the strongest intramolecular interactions that stabilize the molecule.

Conceptual Table 1: Hypothetical NBO Second-Order Perturbation Analysis for this compound This table is for illustrative purposes only and is not based on published data.

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
LP (O)σ(C-H)~3-5Hyperconjugation
LP (N)σ(C-C)~2-4Hyperconjugation
π (C-C)π* (C-C)~15-25π-conjugation in ring
LP (F)σ*(C-C)~1-3Hyperconjugation

Hirshfeld Surface Analysis for Intermolecular Interactions and Crystal Packing

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govnih.gov It maps properties onto a unique surface for each molecule in a crystal, defined by where the electron density of the molecule contributes more than any other molecule to the total electron density.

For this compound, this analysis would identify the key forces governing how the molecules pack together in a solid state. By mapping properties like dnorm (normalized contact distance), one can identify regions of close intermolecular contact, which are indicative of hydrogen bonds, halogen bonds, and other van der Waals forces. nih.govresearchgate.net

The analysis generates 2D "fingerprint plots" that summarize the types and relative contributions of different intermolecular contacts. nih.gov For this molecule, one would expect to see significant contributions from:

H···H contacts: Generally the most abundant, representing van der Waals interactions. researchgate.net

O···H/H···O contacts: Indicating strong hydrogen bonding involving the hydroxyl and amino groups. nih.gov

F···H/H···F contacts: Representing hydrogen bonds or weaker dipole-dipole interactions involving the fluorine atom. nih.gov

C···H/H···C contacts: Often related to C-H···π interactions involving the phenyl ring. researchgate.net

Conceptual Table 2: Hypothetical Contributions to the Hirshfeld Surface for this compound This table is for illustrative purposes only and is not based on published data.

Contact TypePercentage Contribution (%)Primary Interaction
H···H~35-45%Van der Waals forces
O···H/H···O~15-25%Hydrogen Bonding
F···H/H···F~10-20%Hydrogen Bonding / Dipole-Dipole
C···H/H···C~10-15%C-H···π Stacking
N···H/H···N~5-10%Hydrogen Bonding
Others<5%Minor contacts

Molecular Docking Studies (Conceptual Framework for Ligand-Target Interactions)

Molecular docking is a computational simulation technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). unar.ac.idimist.ma It is widely used in drug discovery to understand potential biological activity. frontiersin.orgnih.gov

If this compound were to be investigated as a potential inhibitor of a specific enzyme, molecular docking would be a crucial first step. The process involves:

Obtaining the 3D crystal structure of the target protein from a database like the Protein Data Bank. imist.ma

Using a docking program (e.g., AutoDock, GOLD) to place the ligand into the active site of the protein in various conformations. frontiersin.orgmdpi.com

A scoring function then estimates the binding affinity (e.g., in kcal/mol), with lower scores generally indicating a more favorable interaction. frontiersin.org

The results would highlight the specific amino acid residues in the target's active site that interact with the ligand. For this compound, key interactions would likely involve its functional groups: the amino and hydroxyl groups acting as hydrogen bond donors or acceptors, and the fluorophenyl ring participating in hydrophobic or π-π stacking interactions. researchgate.net

Conceptual Table 3: Hypothetical Molecular Docking Results for this compound with a Target Protein This table is for illustrative purposes only and is not based on published data.

Target ProteinBinding Affinity (kcal/mol)Key Interacting ResiduesInteraction Types
Example Kinase-8.5ASP 145, LYS 72Hydrogen Bond (with -NH2, -OH)
PHE 80π-π Stacking (with phenyl ring)
VAL 65Hydrophobic (with phenyl ring)
Example Protease-7.9GLU 166, SER 195Hydrogen Bond (with -OH)
TRP 215Hydrophobic (with phenyl ring)

Prediction and Validation of Spectroscopic Parameters via Computational Methods

Computational methods, particularly DFT, are highly effective at predicting vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra. irjet.net These theoretical predictions are invaluable for interpreting and assigning experimental spectra. researchgate.netresearchgate.net

For this compound, a DFT calculation (e.g., at the B3LYP/6-311++G(d,p) level of theory) would yield a set of vibrational frequencies and NMR chemical shifts. irjet.net

Vibrational Spectra (IR/Raman): The calculated frequencies correspond to specific molecular motions (stretching, bending, etc.). For example, distinct frequencies would be predicted for O-H, N-H, C-F, and C-H stretching vibrations. These theoretical values are often scaled by a small factor to better match experimental data. irjet.net

NMR Spectra (¹H, ¹³C): The calculations predict the chemical shifts for each unique hydrogen and carbon atom in the molecule. These predictions help in the assignment of complex experimental NMR spectra, confirming the molecular structure.

Comparing the computationally predicted spectra with experimentally measured spectra serves as a powerful validation of both the synthesized structure and the computational model used. researchgate.net

Conceptual Table 4: Hypothetical Comparison of Experimental and Calculated Spectroscopic Data for this compound This table is for illustrative purposes only and is not based on published data.

ParameterExperimental ValueCalculated Value (Scaled)Assignment
IR (cm⁻¹) 33503355O-H stretch
32803285N-H symmetric stretch
12501245C-F stretch
¹H NMR (ppm) 7.1-7.47.15-7.45Aromatic Protons
4.654.68-CH₂OH Protons
3.883.90-CH₂NH₂ Protons
¹³C NMR (ppm) 160.1 (d)160.5 (d)C-F
62.562.8-CH₂OH
45.345.1-CH₂NH₂

Reactions Involving the Aminomethyl Moiety

The primary aminomethyl group is a key site for nucleophilic reactions, allowing for the introduction of a wide variety of substituents and the construction of new molecular scaffolds.

The nucleophilic nature of the primary amine in the aminomethyl group allows it to readily undergo alkylation and acylation reactions. However, achieving chemoselectivity in the presence of the hydroxymethyl group, which is also nucleophilic, is a critical consideration.

Alkylation: Selective N-alkylation of the aminomethyl group can be achieved using various synthetic methodologies. One common approach is reductive amination, where the amine is reacted with an aldehyde or ketone in the presence of a reducing agent. Alternatively, direct alkylation with alkyl halides can be performed, though this may lead to over-alkylation to form secondary and tertiary amines. To achieve selective mono-alkylation, the "borrowing hydrogen" or "hydrogen autotransfer" methodology has emerged as a powerful tool. This method, often catalyzed by transition metal complexes such as those based on manganese or nickel, allows for the direct coupling of amines with alcohols. nih.gov For instance, various anilines can be selectively monoalkylated with benzyl (B1604629) alcohol using manganese pincer complexes. nih.gov While not specifically demonstrated on this compound, this methodology is applicable to a wide range of amines and alcohols. Another approach utilizes commercially available heterogeneous nickel catalysts and easy-to-handle ammonia (B1221849) sources for the N-alkylation of benzyl alcohols, a process that can be adapted for the alkylation of benzylamines. acs.orgrug.nl

Acylation: The selective N-acylation of amino alcohols is a well-established transformation. google.comwipo.int The higher nucleophilicity of the amine compared to the alcohol generally allows for preferential reaction with acylating agents such as acyl chlorides or anhydrides under controlled conditions. To enhance selectivity, various methods have been developed. One approach involves the formation of a mixed anhydride from an organic acid and an alkyl sulfonyl chloride, which then selectively acylates the amino group of an amino alcohol. google.comwipo.int Another efficient method for the chemoselective N-acylation of 1,2- and 1,3-amino alcohols utilizes catalytic amounts of dibutyltin oxide under microwave irradiation. acs.orgacs.org The selectivity of this reaction can be influenced by the nature of the acylating agent and the microwave power output. acs.orgacs.org Under suitable acidic conditions, the amino group can be protonated, which prevents it from being acylated and allows for selective O-acylation of the hydroxyl group. nih.gov

Reaction TypeGeneral MethodKey FeaturesPotential Application to this compound
N-AlkylationBorrowing Hydrogen/Hydrogen Autotransfer with Alcohols (e.g., Mn or Ni catalyst)Atom-efficient; forms C-N bonds directly from amines and alcohols.Selective mono-alkylation of the aminomethyl group.
N-AcylationReaction with Mixed AnhydridesEfficient and selective acylation of the amino group. google.comwipo.intFormation of N-acyl derivatives.
N-AcylationDibutyltin Oxide Catalysis (Microwave)Fast and chemoselective for the amino group. acs.orgacs.orgRapid synthesis of amides.

The primary aminomethyl group of this compound can readily condense with aldehydes or ketones to form imines, also known as Schiff bases. This reaction is typically reversible and can be driven to completion by removing the water formed during the reaction, for example, by azeotropic distillation. The formation of Schiff bases from p-aminobenzyl alcohol and various benzaldehyde derivatives has been demonstrated, highlighting the feasibility of this reaction for structurally similar compounds. daneshyari.comresearchgate.net These Schiff bases can be sensitive to pH and may undergo hydrolysis under acidic conditions to regenerate the amine and the carbonyl compound. daneshyari.comresearchgate.net This pH-dependent stability has been exploited in the design of prodrugs. daneshyari.comresearchgate.net A recent development involves the photocatalyzed synthesis of Schiff bases from benzyl alcohols and anilines using eosin-Y as a metal-free photocatalyst, which offers an environmentally friendly alternative to traditional methods. nih.govorganic-chemistry.org

ReactantProductTypical ConditionsKey Features
Aldehyde or KetoneImine (Schiff Base)Condensation, often with removal of water.Reversible reaction; product can be pH-sensitive.
Benzaldehyde DerivativesSubstituted BenzylideneaminesReflux in a suitable solvent (e.g., toluene (B28343)/ethanol). rsc.orgStable crystalline products can be isolated.

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the starting materials, are powerful tools for generating molecular diversity. This compound is an excellent candidate for participation in MCRs, with the aminomethyl group serving as the amine component.

Two of the most prominent isocyanide-based MCRs are the Ugi and Passerini reactions.

Ugi Reaction: The Ugi four-component reaction (U-4CR) involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. By employing this compound as the amine component, a diverse library of peptidomimetic structures can be rapidly synthesized. The resulting products would incorporate the [4-(hydroxymethyl)-2-fluorophenyl]methyl moiety, offering a handle for further functionalization.

Passerini Reaction: The Passerini three-component reaction (P-3CR) combines an aldehyde or ketone, a carboxylic acid, and an isocyanide to yield an α-acyloxy carboxamide. While the Passerini reaction does not directly involve an amine, derivatives of this compound, such as the corresponding isocyanide (prepared from the amine), could potentially be used in this reaction.

The ability to participate in MCRs makes this compound a valuable building block for the combinatorial synthesis of compound libraries for drug discovery and other applications.

Reactions Involving the Hydroxymethyl Moiety

The primary hydroxymethyl group is susceptible to a range of transformations, most notably oxidation, esterification, and etherification, allowing for the introduction of various oxygen-containing functionalities.

The selective oxidation of the hydroxymethyl group in this compound to an aldehyde or a carboxylic acid requires careful selection of reagents to avoid reaction at the aminomethyl group.

Oxidation to Aldehydes: Chemoselective oxidation of benzyl alcohols in the presence of amino groups can be challenging. However, several methods have been developed to achieve this transformation. An efficient and mild protocol for the aerobic, chemoselective oxidation of aminobenzyl alcohols to the corresponding aldehydes utilizes a copper(I) iodide/4-dimethylaminopyridine (DMAP)/2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) catalytic system. nih.govd-nb.info This method has been shown to be effective for a range of substituted aminobenzyl alcohols, yielding the desired aldehydes in good to excellent yields without over-oxidation to the carboxylic acid or oxidation of the amino group. nih.govd-nb.inforesearchgate.net Another approach employs an oxoammonium salt, which allows for the selective oxidation of alcohols in the presence of amines by first protecting the amine as a tosylate salt in situ. nih.gov Photocatalytic methods using catalysts like Eosin Y under visible light and an oxygen atmosphere also provide a green and efficient way to oxidize benzyl alcohols to aldehydes with good functional group tolerance. acs.orgorganic-chemistry.org

Oxidation to Carboxylic Acids: The further oxidation of the hydroxymethyl group to a carboxylic acid can be accomplished using stronger oxidizing agents or modified protocols. A convenient two-step, one-pot procedure has been developed for the conversion of primary alcohols to carboxylic acids. This method involves an initial oxidation with sodium hypochlorite (NaOCl) and TEMPO, followed by further oxidation with sodium chlorite (NaClO₂). nih.gov This protocol is compatible with a variety of sensitive functional groups and has been successfully applied to benzylic alcohols. nih.gov More classical methods using strong oxidants like potassium permanganate (KMnO₄) or chromic acid can also effect the conversion of a benzylic alcohol to a carboxylic acid, although the selectivity in the presence of an amino group would need to be carefully managed, likely requiring protection of the amine. youtube.com

Target ProductReagent/Catalyst SystemKey Features
AldehydeCuI/DMAP/TEMPO, O₂Chemoselective for the alcohol; mild conditions. nih.govd-nb.info
AldehydeEosin Y, Visible Light, O₂Metal-free, environmentally friendly method. acs.orgorganic-chemistry.org
Carboxylic AcidTEMPO/NaOCl followed by NaClO₂One-pot procedure with high functional group tolerance. nih.gov
Carboxylic AcidKMnO₄ or CrO₃/H₅IO₆Strong oxidizing conditions; may require amine protection. organic-chemistry.org

Esterification: The hydroxymethyl group can be converted to an ester through reaction with a carboxylic acid or its derivatives (e.g., acyl chlorides, anhydrides). The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, is a common method. To achieve selective O-acylation in the presence of the more nucleophilic aminomethyl group, the reaction is typically carried out under acidic conditions. The acid catalyst protonates the amino group, deactivating it as a nucleophile and allowing the alcohol to react preferentially.

Etherification: The formation of an ether from the hydroxymethyl group can be accomplished through various methods, such as the Williamson ether synthesis, which involves deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide. However, the basic conditions required for alkoxide formation could lead to side reactions involving the aminomethyl group. A more suitable approach for a substrate like this compound might be the use of methods developed for the chemoselective etherification of benzyl alcohols. For instance, a method using 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (DMSO) in methanol or ethanol has been shown to chemoselectively convert benzyl alcohols into their corresponding methyl or ethyl ethers in the presence of other hydroxyl groups, and this selectivity would likely extend to the presence of an amino group.

An in-depth analysis of the chemical reactivity and synthetic potential of the multi-functionalized aromatic compound, this compound, is presented. This molecule serves as a versatile building block in synthetic organic chemistry, featuring three distinct reactive sites: a primary benzylic alcohol, a primary aminomethyl group, and a substituted fluorinated aromatic ring. The interplay of these functional groups dictates the compound's reactivity and provides opportunities for selective chemical transformations.

Applications in Medicinal Chemistry Scaffolds and Chemical Biology Research

Design and Synthesis of Complex Molecular Scaffolds Utilizing [4-(Aminomethyl)-2-fluorophenyl]methanol

The aminomethyl and hydroxyl groups of this compound serve as key handles for synthetic elaboration, enabling its integration into a variety of molecular frameworks. This adaptability has made it a sought-after starting material for the construction of libraries of compounds for biological screening.

The primary amine of this compound is a key nucleophile for the synthesis of various nitrogen-containing heterocycles.

Pyrroles: The Paal-Knorr synthesis is a classic method for pyrrole (B145914) formation, involving the reaction of a primary amine with a 1,4-dicarbonyl compound. nih.gov The aminomethyl group of this compound can readily participate in this reaction to yield N-substituted pyrroles. nih.gov Various synthetic approaches, including microwave-assisted and mechanochemical methods, have been developed to facilitate this transformation. nih.gov Another strategy involves the conjugate addition of amines to β-fluoro-β-nitrostyrenes, followed by elimination to form fluorinated vinylpyrroles. nih.gov

Benzimidazoles: Benzimidazoles can be synthesized through the condensation of an o-phenylenediamine (B120857) with an aldehyde or carboxylic acid. sci-hub.setuiasi.ro The aminomethyl group of the title compound can be incorporated into the benzimidazole (B57391) scaffold by reacting with an appropriate precursor. For instance, solid-phase synthesis methods have been developed where a primary amine is added to an o-fluoronitrobenzene, followed by reduction and cyclization to form the benzimidazole ring. sci-hub.se Solvent-free melting methods using amino acids as building blocks also provide an efficient route to 2-aminomethyl-benzimidazoles. researchgate.netasianpubs.org

Quinolines: The synthesis of quinolines often involves the cyclization of anilines or related precursors. The Friedländer synthesis, for example, condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. mdpi.com The aminomethylphenyl moiety can be incorporated into quinoline (B57606) structures through various methods, including the Doebner–von Miller reaction, which utilizes α,β-unsaturated aldehydes or ketones. mdpi.com Modern approaches also include metal-catalyzed cyclizations and one-pot multi-component reactions. mdpi.comrsc.org

Bivalent ligands, which consist of two pharmacophoric units connected by a linker, often exhibit enhanced affinity and selectivity for their targets. This compound can serve as a rigid or semi-rigid linker in the design of such molecules. The aminomethyl and hydroxyl groups provide convenient attachment points for the two pharmacophores. This strategy is particularly relevant in the development of PROteolysis-TArgeting Chimeras (PROTACs), which are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase for degradation. nih.gov The linker plays a crucial role in orienting the two binding moieties for effective ternary complex formation. nih.gov

Strategic Introduction of Fluorine in Bioactive Molecules and its Conformational/Electronic Impact

The presence of a fluorine atom on the phenyl ring of this compound is a key feature that medicinal chemists can leverage to fine-tune the properties of a drug candidate.

The introduction of fluorine can significantly impact a molecule's:

Conformation: The small size and high electronegativity of fluorine can induce specific conformational preferences in a molecule, which can be crucial for optimal binding to a biological target. nih.gov

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage. nih.govacs.org Strategically placing a fluorine atom at a metabolically labile site can block oxidation and prolong the half-life of a drug. tandfonline.com

Lipophilicity: Fluorine substitution generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes. nih.govtandfonline.com

Fragment-Based Drug Discovery (FBDD) and Fragment Growing/Linking Strategies with Fluorinated Fragments

Fragment-based drug discovery (FBDD) is a powerful approach for identifying lead compounds by screening small, low-molecular-weight fragments. acs.org this compound, with a molecular weight of 141.15 g/mol , fits the criteria of a fragment. sigmaaldrich.com

Fluorine in FBDD: Fluorinated fragments are particularly valuable in FBDD due to the unique properties of the fluorine atom. ¹⁹F NMR spectroscopy is a highly sensitive technique for detecting the binding of fluorinated fragments to a target protein, even for weak interactions. lifechemicals.comlifechemicals.comnih.gov This allows for the rapid screening of fragment libraries and the identification of promising hits. lifechemicals.com

Fragment Growing and Linking: Once a fluorinated fragment like this compound is identified as a binder, it can be optimized through "fragment growing" or "fragment linking." In fragment growing, the initial fragment is elaborated by adding new chemical functionalities to improve its affinity and selectivity. In fragment linking, two or more fragments that bind to adjacent sites on the target are connected to create a more potent ligand. acs.org

Chemical Probe Development for Target Identification (General Concept)

Chemical probes are small molecules designed to selectively interact with a specific biological target, enabling the study of its function in a cellular or in vivo context. nih.gov The development of a chemical probe often starts with a scaffold that has some affinity for the target of interest. This initial hit is then optimized for potency, selectivity, and cell permeability. nih.govncl.ac.uk

A molecule like this compound could serve as a starting point for developing a chemical probe. Its functional groups allow for the attachment of reporter tags (e.g., fluorescent dyes, biotin) or reactive groups for covalent labeling of the target protein. The fluorine atom can also be useful for ¹⁹F NMR-based studies to confirm target engagement.

Structure-Activity Relationship (SAR) Studies on Derivatives of this compound

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, providing insights into how modifications to a chemical structure affect its biological activity. By systematically synthesizing and testing derivatives of a lead compound, researchers can identify the key structural features required for optimal potency and selectivity.

For a scaffold like this compound, SAR studies would involve modifying its different components:

The Aminomethyl Group: The primary amine can be acylated, alkylated, or incorporated into various heterocyclic systems to explore the impact on biological activity.

The Phenyl Ring: The position and nature of substituents on the phenyl ring can be varied to probe interactions with the target's binding pocket. The effect of moving or adding more fluorine atoms would be of particular interest. nih.gov

The Methanol (B129727) Group: The hydroxyl group can be etherified, esterified, or replaced with other functional groups to assess its role in binding.

The data gathered from these SAR studies are crucial for guiding the design of more potent and selective drug candidates. For example, studies on inhibitors of human equilibrative nucleoside transporters have shown that modifications to the fluorophenyl and other aromatic moieties can significantly alter potency and selectivity. frontiersin.org Similarly, SAR studies on TRPV1 antagonists have highlighted the importance of specific substitutions on the phenyl ring for high binding affinity. nih.gov

Future Directions and Emerging Research Opportunities

Exploration of Sustainable and Eco-friendly Synthesis Pathways for [4-(Aminomethyl)-2-fluorophenyl]methanol

The pursuit of green chemistry principles is a paramount goal in modern synthetic chemistry. Future research into the synthesis of this compound will likely focus on developing more sustainable and environmentally benign methodologies to replace traditional multi-step procedures that may involve hazardous reagents and generate significant waste.

Key areas of exploration could include:

Biocatalysis: The use of enzymes, such as transaminases or alcohol dehydrogenases, could offer highly selective and environmentally friendly routes to introduce the amine and alcohol functionalities. These enzymatic transformations often occur in aqueous media under mild conditions, significantly reducing the environmental footprint of the synthesis.

Continuous Flow Chemistry: Shifting from batch to continuous flow synthesis can offer improved safety, efficiency, and scalability. Flow reactors can enable precise control over reaction parameters, leading to higher yields and purities, while minimizing solvent usage and energy consumption.

Potential Sustainable Synthesis MethodKey AdvantagesResearch Focus
BiocatalysisHigh selectivity, mild reaction conditions, reduced wasteEngineering enzymes for substrate specificity, process optimization
Continuous Flow ChemistryEnhanced safety, improved efficiency, scalabilityReactor design, optimization of reaction parameters
Catalytic HydrogenationUse of clean reducing agents, atom economyDevelopment of novel, non-precious metal catalysts

Advanced Computational Design of Novel Derivatives with Enhanced Properties

Computational chemistry and molecular modeling are powerful tools for the rational design of new molecules with tailored properties. Future research will undoubtedly leverage these in silico techniques to design novel derivatives of this compound for a range of applications, including materials science and medicinal chemistry.

Advanced computational approaches could be employed to:

Predict Physicochemical Properties: Density Functional Theory (DFT) and other quantum mechanical methods can be used to predict key properties of novel derivatives, such as electronic structure, reactivity, and spectroscopic signatures. This allows for the pre-screening of candidates before their synthesis.

Simulate Interactions with Biological Targets: In the context of drug discovery, molecular docking and molecular dynamics simulations can be used to predict the binding affinity and mode of interaction of derivatives with specific proteins or enzymes. This can guide the design of more potent and selective therapeutic agents.

Design for Materials Science Applications: Computational modeling can aid in the design of polymers or other materials incorporating the this compound scaffold, predicting properties such as thermal stability, conductivity, and mechanical strength.

Development of Highly Efficient and Selective Chemical Transformations

The aminomethyl and hydroxymethyl groups on the fluorinated phenyl ring offer two distinct points for chemical modification. Future research will focus on developing novel and highly selective chemical transformations that can precisely target one functional group over the other, enabling the synthesis of complex and diverse molecular architectures.

Potential areas for development include:

Orthogonal Protection-Deprotection Strategies: The development of new protecting groups that allow for the selective masking and unmasking of the amine and alcohol functionalities is crucial for streamlining multi-step syntheses.

Catalytic Functionalization: The use of transition metal catalysis could enable a wide range of selective C-H functionalization, cross-coupling, and amination reactions at various positions on the aromatic ring or at the benzylic position.

Asymmetric Synthesis: For chiral derivatives, the development of enantioselective methods for the transformation of the prochiral centers will be a significant focus, allowing for the synthesis of single-enantiomer products.

Integration into New Chemical Biology Tools for Target Validation (Conceptual)

The structure of this compound makes it an attractive scaffold for the development of chemical biology probes to investigate and validate biological targets. Conceptually, its derivatives could be designed to interact with specific biomolecules and report on their presence or activity.

Future conceptual applications in chemical biology include:

Photoaffinity Labeling Probes: By incorporating a photoreactive group, derivatives could be designed to form a covalent bond with their biological target upon irradiation with light, allowing for target identification and validation.

Fluorescent Probes: The attachment of a fluorophore to the this compound core could lead to the development of probes for fluorescence microscopy, enabling the visualization of biological processes in living cells.

Bifunctional Molecules: The two functional groups allow for the creation of bifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs), which can recruit a target protein to the cellular degradation machinery.

Conceptual Chemical Biology ToolFunctionPotential Application
Photoaffinity Labeling ProbeCovalently binds to target upon photoactivationTarget identification and validation
Fluorescent ProbeEmits light to report on biological eventsCellular imaging and tracking
Bifunctional Molecule (e.g., PROTAC)Induces degradation of a target proteinTherapeutic intervention

Mechanistic Studies of Reactions Involving this compound and its Analogs

A fundamental understanding of the reaction mechanisms involving this compound is essential for optimizing existing transformations and developing new ones. Future research will likely employ a combination of experimental and computational techniques to elucidate the detailed pathways of its reactions.

Key areas for mechanistic investigation include:

Kinetic Studies: Measuring reaction rates under various conditions can provide insights into the rate-determining steps and the influence of catalysts and reagents.

Spectroscopic Analysis: The use of in situ spectroscopic techniques, such as NMR and IR, can help to identify and characterize reaction intermediates.

Computational Modeling: DFT and other computational methods can be used to model reaction pathways, calculate activation energies, and visualize transition states, providing a detailed picture of the reaction mechanism at the molecular level.

A deeper mechanistic understanding will facilitate the rational design of more efficient and selective synthetic routes, ultimately expanding the utility of this compound in various scientific disciplines.

Q & A

Basic Questions

Q. What are the optimal synthetic routes for [4-(Aminomethyl)-2-fluorophenyl]methanol, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via reductive amination or catalytic hydrogenation of precursor nitriles. For example, hydrogenation using Pd/C in methanol under controlled pressure (e.g., 1–3 atm H₂) is effective for reducing nitrile groups to aminomethyl derivatives while preserving fluorophenyl integrity . Solvent choice (e.g., ethanol or methanol) and temperature (60–80°C) are critical to avoid side reactions like over-reduction or defluorination. Reaction progress should be monitored via TLC or LC-MS.

Q. What spectroscopic and crystallographic techniques are recommended for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR to confirm the aminomethyl (–CH₂NH₂) and fluorophenyl moieties. The fluorine atom induces deshielding in adjacent protons (e.g., ortho protons on the phenyl ring) .
  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement. Single-crystal X-ray diffraction resolves stereochemical ambiguities and validates bond lengths/angles, especially for the fluorophenyl group .
  • FTIR : Peaks at ~3350 cm⁻¹ (N–H stretch) and ~1100 cm⁻¹ (C–F stretch) confirm functional groups .

Q. How does the fluorine substituent influence the compound’s electronic properties and reactivity?

  • Methodological Answer : The electron-withdrawing fluorine atom at the 2-position deactivates the phenyl ring, directing electrophilic substitution to the para position. This can be quantified via Hammett constants (σ ≈ 0.23 for meta-F) or computational methods (DFT) to map electron density . Fluorine’s inductive effect also stabilizes adjacent amino groups, reducing susceptibility to oxidation .

Advanced Research Questions

Q. How can regioselectivity challenges in derivatizing this compound be addressed?

  • Methodological Answer : Fluorine’s steric and electronic effects often lead to competing reaction pathways. For example, nucleophilic substitution at the aminomethyl group may require protecting groups (e.g., Boc or Fmoc) to prevent side reactions. Kinetic studies under varying pH and solvent polarities (e.g., DMSO vs. THF) can optimize selectivity . Advanced characterization (e.g., in-situ NMR) tracks intermediate formation .

Q. What strategies resolve contradictions in reported biological activity data for fluorophenyl-aminomethyl derivatives?

  • Methodological Answer : Discrepancies may arise from impurities or stereochemical variations. Use high-purity samples (validated via HPLC >99%) and enantiomeric resolution (chiral columns or crystallization). Biological assays should include positive controls (e.g., known enzyme inhibitors) and replicate experiments to account for batch variability . X-ray co-crystallography with target proteins (e.g., kinases) clarifies binding modes .

Q. How can computational modeling guide the design of this compound derivatives with enhanced pharmacological properties?

  • Methodological Answer :

  • Docking Studies : Use software like AutoDock Vina to predict interactions with biological targets (e.g., GPCRs or enzymes). Focus on fluorine’s role in hydrophobic pocket binding .
  • MD Simulations : Assess compound stability in lipid bilayers to optimize bioavailability. Parameters like logP and polar surface area (PSA) are critical for blood-brain barrier penetration .
  • DFT Calculations : Evaluate electronic effects on reaction intermediates (e.g., transition states in oxidation pathways) .

Q. What analytical methods are suitable for detecting degradation products of this compound under accelerated stability testing?

  • Methodological Answer :

  • LC-HRMS : Identifies degradation products (e.g., oxidized aminomethyl groups or defluorinated byproducts) with ppm-level accuracy .
  • Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13). Compare degradation profiles using PCA (Principal Component Analysis) to pinpoint instability triggers .

Q. How do solvent and temperature affect crystallization outcomes for X-ray analysis of this compound?

  • Methodological Answer : Slow evaporation from polar solvents (e.g., methanol/water mixtures) promotes single-crystal growth. Temperature gradients (e.g., cooling from 50°C to 4°C at 0.5°C/hour) reduce lattice defects. SHELXL refinement parameters (e.g., R-factor < 5%) ensure structural accuracy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.